molecular formula C25H25N3O2S2 B2937285 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide CAS No. 1252860-82-4

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide

Cat. No.: B2937285
CAS No.: 1252860-82-4
M. Wt: 463.61
InChI Key: PFMJZLFVNDXPKO-UHFFFAOYSA-N
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Description

This compound, 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide, is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK) Source . BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) pathway, which plays a fundamental role in the development, differentiation, and activation of B-cells Source . By covalently binding to a cysteine residue in the BTK active site, this thienopyrimidine-based compound irreversibly blocks BTK enzymatic activity, thereby disrupting downstream survival and proliferation signals Source . Its primary research value lies in the investigation of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, where constitutive BCR signaling is a key driver of pathogenesis Source . Furthermore, researchers are exploring its application in the context of autoimmune diseases, including rheumatoid arthritis and lupus, which are characterized by aberrant B-cell activity and autoantibody production Source . The specific structural modifications, including the 3,4-dimethylbenzyl and 2-ethylphenyl groups, are designed to optimize binding affinity and selectivity, making this inhibitor a valuable pharmacological tool for dissecting BTK-dependent cellular mechanisms and evaluating the therapeutic potential of BTK inhibition in preclinical models.

Properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-4-19-7-5-6-8-20(19)26-22(29)15-32-25-27-21-11-12-31-23(21)24(30)28(25)14-18-10-9-16(2)17(3)13-18/h5-13H,4,14-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMJZLFVNDXPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.

    Introduction of the Dimethylphenyl Group: This step might involve Friedel-Crafts alkylation or similar reactions to attach the 3,4-dimethylphenyl group to the core structure.

    Attachment of the Sulfanyl Group: This can be done through nucleophilic substitution reactions.

    Formation of the Acetamide Moiety: This step involves the reaction of the intermediate compound with 2-ethylphenylamine under suitable conditions to form the final acetamide structure.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine core, potentially forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

Chemistry

The compound is of interest in synthetic organic chemistry for the development of new reactions and methodologies involving thienopyrimidine derivatives.

Biology

In biological research, thienopyrimidine derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.

Medicine

Medicinal chemistry explores these compounds for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of “2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide” would depend on its specific biological target. Generally, thienopyrimidine derivatives can interact with various molecular targets, including enzymes and receptors, through binding interactions that modulate their activity. This can involve inhibition of enzyme activity, receptor antagonism, or other pathways.

Comparison with Similar Compounds

Structural Variations in the Thienopyrimidinone Core

a) Substituents at Position 3:
  • Target Compound : 3,4-Dimethylbenzyl group.
  • CAS 585551-77-5: Ethyl group at position 3 and 5,6-dimethyl substituents on the thieno[2,3-d]pyrimidinone ring .
  • CAS 687563-43-5 : 4-Chlorophenyl group at position 3 .
  • CAS 1252926-55-8 : 3-Methoxybenzyl group at position 3 .

The methoxy group in CAS 1252926-55-8 introduces electron-donating effects, which may alter binding interactions .

b) Substituents at Position 2 (Sulfanyl-Acetamide Moiety):
  • Target Compound : N-(2-ethylphenyl)acetamide.
  • CAS 378775-68-9 : N-(4-nitrophenyl)acetamide with a strong electron-withdrawing nitro group .
  • CAS 687563-43-5 : N-(4-methylphenyl)acetamide .
  • CAS 1185079-82-6 : N-(4-ethylphenyl)acetamide .

Impact : The 2-ethylphenyl group in the target compound balances steric bulk and hydrophobicity. Nitro-substituted analogs (e.g., CAS 378775-68-9) may exhibit higher metabolic instability due to the nitro group’s redox activity .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Key Substituents (Core/Acetamide) Melting Point (°C)
Target Compound C₂₆H₂₇N₃O₂S₂ 485.63 3,4-Dimethylbenzyl / 2-ethylphenyl N/A
CAS 585551-77-5 C₂₁H₂₄N₄O₂S₂ 428.56 3-Ethyl,5,6-dimethyl / 2-ethylphenyl N/A
CAS 687563-43-5 C₂₁H₁₈ClN₃O₂S₂ 443.96 4-Chlorophenyl / 4-methylphenyl N/A
CAS 1252926-55-8 C₂₃H₂₀ClN₃O₃S₂ 486.00 3-Methoxybenzyl / 2-chloro-4-methylphenyl N/A
CAS 378775-68-9 C₂₂H₁₈N₄O₃S₂ 474.53 3-Phenyl,6-ethyl / 4-nitrophenyl N/A

Notes:

  • The target compound has the highest molecular weight due to its 3,4-dimethylbenzyl substituent.
  • Halogenated derivatives (e.g., CAS 687563-43-5) exhibit increased molecular weight but may face toxicity concerns .

Biological Activity

The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. Its complex structure suggests a range of pharmacological properties, particularly in antimicrobial and anticancer applications.

Chemical Structure

The compound features a thienopyrimidine core linked to an acetamide group and various aromatic substituents. The molecular formula is C24H23N3O3S2C_{24}H_{23}N_3O_3S_2, with a molecular weight of approximately 465.6 g/mol.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed antibacterial and antimycobacterial activity against various strains, including Escherichia coli , Staphylococcus aureus , and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds were determined to assess their potency.

CompoundTarget OrganismMIC (µg/mL)
4cS. aureus32
5eE. coli16
5gM. tuberculosis8

These findings suggest that the presence of specific substituents on the thienopyrimidine ring enhances antimicrobial activity.

Anticancer Activity

The thienopyrimidine scaffold is also linked to anticancer properties. Compounds derived from this structure have been reported to inhibit tumor growth in various cancer cell lines. For instance, derivatives have shown efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Thienopyrimidine derivatives may act as inhibitors of enzymes involved in nucleic acid synthesis or cell division.
  • Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, they may trigger apoptotic pathways, promoting cell death.

Case Studies

Several studies have explored the biological activity of thienopyrimidine derivatives:

  • Study on Antibacterial Activity : A series of thienopyrimidine compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 5-position significantly enhanced antibacterial efficacy .
  • Anticancer Screening : Another investigation focused on the anticancer potential of substituted thienopyrimidines against various cancer cell lines. The study highlighted that compounds with electron-withdrawing groups exhibited higher cytotoxicity .

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